molecular formula C3H5FO3 B3052655 3-Fluoro-2-hydroxypropanoic acid CAS No. 433-47-6

3-Fluoro-2-hydroxypropanoic acid

Cat. No. B3052655
CAS RN: 433-47-6
M. Wt: 108.07 g/mol
InChI Key: UYIAUFVPRSSBGY-UHFFFAOYSA-N
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Description

“3-Fluoro-2-hydroxypropanoic acid” is a chemical compound with the CAS Number: 97643-52-2 . It has a molecular weight of 108.07 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was achieved using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .


Chemical Reactions Analysis

In the biocatalytic synthesis process, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was first synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .

Scientific Research Applications

Bioproduction and Industrial Relevance

3-Fluoro-2-hydroxypropanoic acid, closely related to 3-hydroxypropanoic acid (3-HP), has significant industrial applications. 3-HP is produced from various renewable resources and serves as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. Its polymerized form is utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for the bio-production of 3-HP, involving the introduction of biosynthetic pathways in cell factories like Escherichia coli and Saccharomyces cerevisiae (Jers et al., 2019). Another study presents eco-sustainable processes leading to 3-hydroxypropanoic acid, particularly emphasizing the potential of catalytic chemical methods (Pina et al., 2011).

Chemical Synthesis and Optimization

Efficient chemical-catalytic approaches have been developed for the production of 3-hydroxypropanoic acid. One such method involves the oxidation of biomass-derived levulinic acid with hydrogen peroxide, showcasing a remarkable reversal of selectivity under different conditions, leading to high-yield production (Wu et al., 2015). Additionally, genetically engineered Bacillus subtilis has been investigated for the bioconversion of glycerol into 3-HP, achieving significant titers in batch cultivation (Kalantari et al., 2017).

Biocatalytic Synthesis Involving Fluorine

Fluorine's incorporation into organic compounds like 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) can enhance performance and introduce new functions. A biocatalytic approach has been developed for synthesizing 2-F-3-HP using E. coli, highlighting the environmental and safety advantages over chemical methods. This synthesis is a critical step in expanding the molecular space for discovery, crossing synthetic with natural compounds (Liu et al., 2022).

Implications for Industrial Fermentation

The microbial production of lactic acid and 3-hydroxypropanoic acid, closely related to 3-fluoro-2-hydroxypropanoic acid, faces constraints, especially under conditions optimal for recovery of undissociated acids. This highlights the importance of research on export mechanisms and energetics in the development of microbial production processes for weak acids (van Maris et al., 2004).

Future Directions

An 18F-fluorine labeled lactate 3-[18F]fluoro-2-hydroxypropanoic acid, 3-[18F] lactate) was synthesized and evaluated as a PET tracer for tumor imaging . This shows potential for future applications in medical imaging.

properties

IUPAC Name

3-fluoro-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIAUFVPRSSBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962984
Record name 3-Fluoro-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-hydroxypropanoic acid

CAS RN

433-47-6
Record name 3-Fluoro-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-fluoro-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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